N-[(4-methoxyphenyl)methyl]-4-phenoxybutanamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-4-phenoxybutanamide is an organic compound with a complex structure that includes both methoxyphenyl and phenoxybutanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-4-phenoxybutanamide typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzylamine with 4-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-4-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of N-[(4-methoxyphenyl)methyl]-4-phenoxybutylamine.
Substitution: Formation of various substituted phenoxybutanamides depending on the nucleophile used.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-4-phenoxybutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methoxyphenyl)methyl]-4-phenoxybutylamine
- 4-methoxybenzaldehyde
- 4-methoxybenzoic acid
Uniqueness
N-[(4-methoxyphenyl)methyl]-4-phenoxybutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H21NO3 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-phenoxybutanamide |
InChI |
InChI=1S/C18H21NO3/c1-21-16-11-9-15(10-12-16)14-19-18(20)8-5-13-22-17-6-3-2-4-7-17/h2-4,6-7,9-12H,5,8,13-14H2,1H3,(H,19,20) |
InChI Key |
CGPOKTJFBNVSAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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